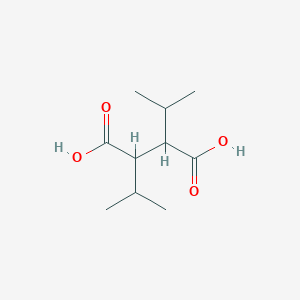
2,3-Diisopropylsuccinic acid
Cat. No. B1627263
Key on ui cas rn:
91007-67-9
M. Wt: 202.25 g/mol
InChI Key: HSCLUIKEZDGKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08669392B2
Procedure details


10 ml of 95% concentrated sulfuric acid was slowly added dropwise into 5 ml of water, and the mixture was cooled to room temperature, to obtain a sulfuric acid solution. The prepared sulfuric acid solution was added into a three-necked flask containing 0.22 g of diethyl 2,3-diisopropyl-2-cyanosuccinate, and the reaction mixture was stirred at an oil-bath temperature of 160° C. for 16 h. Upon the completion of the reaction, the reaction mixture was cooled to room temperature, diluted with 30 ml of water, and cooled to room temperature again. The reaction mixture was extracted with anhydrous diethyl ether, and the solvent was removed from the extract liquor, to afford a mixture of white solids and oily liquid. This mixture was dissolved in 10 ml of 10% aqueous KOH solution, and the resultant solution was stirred at 50° C. for 45 min. The reaction mixture was extracted with diethyl ether, and the organic phase was discarded. The aqueous phase was acidified with concentrated hydrochloric acid, whereby white precipitates formed. The precipitates were filtered and dried, to afford the product, 2,3-diisopropyl succinic acid (yield: 60%).

Name
diethyl 2,3-diisopropyl-2-cyanosuccinate
Quantity
0.22 g
Type
reactant
Reaction Step Two

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
60%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH:6]([C:9](C#N)([CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([O:18]CC)=[O:17])[C:10]([O:12]CC)=[O:11])([CH3:8])[CH3:7]>O.[OH-].[K+]>[CH:6]([CH:9]([CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([OH:18])=[O:17])[C:10]([OH:12])=[O:11])([CH3:8])[CH3:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
diethyl 2,3-diisopropyl-2-cyanosuccinate
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C(C(=O)OCC)(C(C(=O)OCC)C(C)C)C#N
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at an oil-bath temperature of 160° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon the completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature again
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with anhydrous diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed from the extract liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of white solids and oily liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
white precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitates were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C(C(=O)O)C(C(=O)O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
